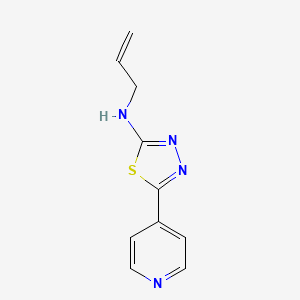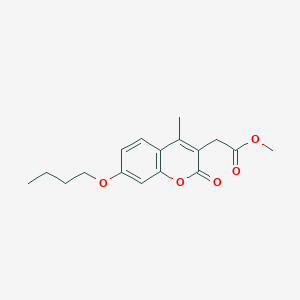![molecular formula C26H19NO3S B4735280 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4735280.png)
3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile
Vue d'ensemble
Description
3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BON belongs to the class of naphthylacrylonitrile compounds, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile in cancer cells is believed to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity towards normal cells. 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile in lab experiments include its high potency and selectivity towards cancer cells, as well as its ability to act as a fluorescent probe for protein kinase activity. However, the limitations of using 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile include its low solubility in aqueous solutions and its potential toxicity towards normal cells at high concentrations.
Orientations Futures
For research on 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile include the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the identification of its molecular targets in cancer cells. 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile may also have potential applications in the development of fluorescent probes for other biomolecules and in the design of new materials with unique properties.
Applications De Recherche Scientifique
3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile has also been studied for its potential use as a fluorescent probe for the detection of protein kinase activity.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3S/c27-18-23(31(28,29)22-12-5-2-6-13-22)17-25-24-14-8-7-11-21(24)15-16-26(25)30-19-20-9-3-1-4-10-20/h1-17H,19H2/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJNLQPCVQXQB-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzenesulfonyl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4735199.png)
![1-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4735206.png)
![4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4735210.png)
![4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4735228.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-furylmethyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4735246.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-prolinate](/img/structure/B4735252.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4735260.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4735272.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4735287.png)
![N-(4-fluorophenyl)-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4735295.png)
![3-{[5-(2-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4735305.png)

![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)
